molecular formula C7H6F2O2 B064891 2,3-Difluoro-6-methoxyphenol CAS No. 186306-70-7

2,3-Difluoro-6-methoxyphenol

Cat. No.: B064891
CAS No.: 186306-70-7
M. Wt: 160.12 g/mol
InChI Key: HDQMXTCQIQIJFG-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxyphenol, also known as this compound, is a useful research compound. Its molecular formula is C7H6F2O2 and its molecular weight is 160.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Synthesis

Research conducted by Yang Zeng-jia (2008) focused on the preparation of 3,4-Difluoro-2-methoxyphenol and its use in synthesizing ester liquid crystal compounds, highlighting its potential application in the development of liquid crystal displays (LCDs) Yang Zeng-jia, 2008.

Hydrogen Bond Studies

A study on methoxyphenols, including 2-methoxyphenol derivatives, by Varfolomeev et al. (2010) explored their ability to form strong intermolecular and intramolecular hydrogen bonds, which are crucial for understanding the behavior of antioxidants and biologically active molecules in various environments Varfolomeev et al., 2010.

Electrocatalytic CO2 Reduction

Research by Ngo et al. (2017) on manganese bipyridyl tricarbonyl complexes, incorporating methoxy groups, demonstrated the potential of these compounds in electrocatalytic CO2 reduction to CO, an important process for sustainable energy conversion Ngo et al., 2017.

Radical Scavenging Activities

A study by Alaşalvar et al. (2014) on dibromo-methoxyphenol compounds showcased their strong free radical scavenging activities, suggesting their potential use in antioxidant applications Alaşalvar et al., 2014.

Sensing and Detection Technologies

Zhang et al. (2012) synthesized water-soluble copolymers incorporating methoxyphenol moieties, demonstrating their effectiveness as fluorescent probes for hypochlorous acid, a capability relevant for biomedical and environmental sensing applications Zhang et al., 2012.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H318 (causes serious eye damage), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H315 (causes skin irritation) . Precautionary measures include avoiding breathing dust/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers for 2,3-Difluoro-6-methoxyphenol can be found in the references provided by the suppliers . These papers may provide more detailed information about the compound.

Properties

IUPAC Name

2,3-difluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMXTCQIQIJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390867
Record name 2,3-Difluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186306-70-7
Record name 2,3-Difluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure of Example 39, 125 g of 3,4-difluoroanisole (commercial) and 500 ml of a 1.6M solution of N-butyllithium in hexane were reacted at -72° C., and then 92.4 ml of trimethylborate, 500 ml of hydrochloric acid and 120 g of intermediate compound were reacted and the product was reacted with 440 ml of 30% hydrogen peroxide to obtain 82.4 g of the expected product melting at 46.6° C.
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125 g
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Synthesis routes and methods II

Procedure details

Using the procedure of Example 39, 125 g of 3,4-difluoroanisole (commercial) and 500 ml of a 1.6 M solution of N-butyl-lithium in hexane were reacted at −72° C., and then 92.4 ml of trimethylborate, 500 ml of hydrochloric acid and 120 g of intermediate compound were reacted and the product was reacted with 440 ml of 30% hydrogen peroxide to obtain 82.4 g of the expected product melting at 46.6° C.
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125 g
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N-butyl-lithium
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500 mL
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intermediate
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120 g
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440 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2,3-difluoro-6-methoxybenzaldehyde (2.58 g) in methylene chloride (45 mL) was added 3-chloroperbenzoic acid (5.97 g) under ice-cooling, and the mixture was heated for reflux overnight. The reaction mixture was cooled in ice. To the mixture was added 10% aqueous sodium sulfite solution, and the resulting mixture was stirred for 20 minutes. The organic layer was separated and washed with water twice, a saturated aqueous sodium hydrogen carbonate solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in tetrahydrofuran (15 mL)-methanol (7.5 mL). To the solution was added sodium methoxide (28% methanol solution, 3.75 mL), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=2/3) and column chromatography on aminopropylated silica gel (eluent: ethyl acetate/methanol=9/1−3/2) successively to give the title compound (1.7 g).
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Synthesis routes and methods IV

Procedure details

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